molecular formula C13H24N2O3 B2551390 3-(Boc-aminomethyl)-1-acetylpiperidine CAS No. 1257046-70-0

3-(Boc-aminomethyl)-1-acetylpiperidine

Cat. No.: B2551390
CAS No.: 1257046-70-0
M. Wt: 256.346
InChI Key: YADXXXMWCCGNFJ-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)-1-acetylpiperidine is a chemical compound that features a piperidine ring substituted with an acetyl group at the 1-position and a Boc-protected aminomethyl group at the 3-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)-1-acetylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Protection of the Aminomethyl Group: The aminomethyl group is protected using Boc anhydride (tert-butoxycarbonyl anhydride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)-1-acetylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The Boc-protected aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the acetyl group or the piperidine ring.

    Substitution: Substituted derivatives at the aminomethyl group.

Scientific Research Applications

3-(Boc-aminomethyl)-1-acetylpiperidine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)-1-acetylpiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected aminomethyl group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-aminomethyl)piperidine: Lacks the acetyl group at the 1-position.

    1-Acetylpiperidine: Lacks the Boc-protected aminomethyl group at the 3-position.

    3-(Aminomethyl)-1-acetylpiperidine: Lacks the Boc protection on the aminomethyl group.

Uniqueness

3-(Boc-aminomethyl)-1-acetylpiperidine is unique due to the presence of both the Boc-protected aminomethyl group and the acetyl group on the piperidine ring. This combination of functional groups allows for selective reactions and protection strategies in synthetic chemistry, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

tert-butyl N-[(1-acetylpiperidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(16)15-7-5-6-11(9-15)8-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADXXXMWCCGNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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